AF 568 azide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

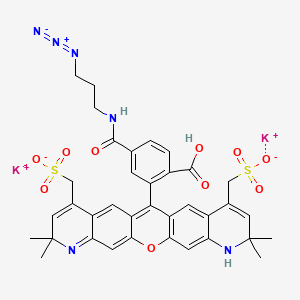

分子式 |

C36H34K2N6O10S2 |

|---|---|

分子量 |

853.0 g/mol |

IUPAC名 |

dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |

InChIキー |

SMJACSSSBQURHX-UHFFFAOYSA-L |

正規SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AF 568 Azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AF 568 azide (B81097), a fluorescent probe widely utilized in biological research and drug development. It details the chemical structure, photophysical properties, and applications of this versatile molecule, with a focus on its use in "click chemistry" for the fluorescent labeling of biomolecules. This document also includes detailed experimental protocols and workflow diagrams to facilitate its practical implementation in the laboratory.

Core Properties of AF 568 Azide

This compound is a bright, photostable, orange-fluorescent dye belonging to the rhodamine family. It is structurally identical to Alexa Fluor® 568 azide.[1] The azide functional group enables its covalent attachment to alkyne-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as click chemistry.[1][2] Its high water solubility and pH insensitivity over a wide range make it an ideal candidate for labeling sensitive biological samples.[1][3]

Chemical Structure

The chemical structure of this compound is based on a sulfonated rhodamine core, which imparts its characteristic fluorescence and hydrophilicity. The azide group is typically attached via a linker to the core fluorophore.

(Note: A definitive, publicly available image of the exact chemical structure of "this compound" can be proprietary. The following is a representative structure of a sulfonated rhodamine dye with an azide linker, consistent with descriptions of structurally identical dyes like AZDye™ 568 Azide.)

Image of a representative chemical structure for this compound would be placed here.

Photophysical and Chemical Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Excitation Maximum (λex) | 572 - 578 nm | [1][3][4] |

| Emission Maximum (λem) | 598 - 603 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | [1][6] |

| Molecular Weight | ~818.92 g/mol | [1][6] |

| Appearance | Dark violet or blue solid | [1][4][6] |

| Solubility | Water, DMSO, DMF | [1][6] |

| Purity | >95% (HPLC) | [1][6] |

| Storage Conditions | -20°C in the dark, desiccated | [1][3][4][6][7] |

Applications in Fluorescent Labeling

This compound is a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its primary application lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction.[1][2] This reaction is highly specific and efficient, allowing for the precise attachment of the fluorophore to a target molecule containing an alkyne group, even in complex biological mixtures.[2] Additionally, this compound can participate in copper-free click chemistry with strained cyclooctynes, which is particularly useful for labeling living cells where copper toxicity is a concern.[1][7]

Common applications include:

-

Fluorescence Microscopy: Imaging the localization and dynamics of labeled biomolecules within cells and tissues.[3][5]

-

Flow Cytometry: Quantifying and sorting cell populations based on the fluorescence intensity of labeled surface or intracellular markers.[3][5]

-

Super-Resolution Microscopy: Achieving nanoscale resolution imaging of cellular structures.[5]

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of proteins using this compound via copper-catalyzed click chemistry (CuAAC). These protocols provide a general framework and may require optimization for specific applications.

Labeling of Alkyne-Modified Proteins in Solution

This protocol describes the labeling of purified proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with PBS to the desired final volume.

-

Add this compound to the protein solution. A 2-5 fold molar excess of the dye over the protein is a good starting point.

-

Add the copper catalyst ligand (THPTA or TBTA) to the reaction mixture.

-

Add CuSO₄ to the reaction mixture.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other reaction components by size exclusion chromatography, dialysis, or spin filtration.

-

-

Storage:

-

Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

-

Fluorescent Labeling of Intracellular Proteins in Fixed and Permeabilized Cells

This protocol outlines the steps for labeling alkyne-modified proteins within fixed cells for imaging applications.

Materials:

-

Cells grown on coverslips containing alkyne-modified proteins

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click chemistry reaction cocktail (see below)

-

PBS

-

Mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail. For a 1 mL final volume, combine:

-

This compound (from a 10 mM stock) to a final concentration of 1-10 µM.

-

CuSO₄ (from a 100 mM stock) to a final concentration of 1 mM.

-

THPTA (from a 100 mM stock) to a final concentration of 1 mM.

-

Sodium ascorbate (from a 100 mM stock, freshly prepared) to a final concentration of 10 mM.

-

PBS to 1 mL.

-

-

Add the click reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~578/603 nm).[3]

-

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

General Workflow for Fluorescent Protein Labeling via Click Chemistry

This diagram outlines the fundamental steps for labeling a target protein with this compound.

Caption: Workflow for labeling proteins with this compound using click chemistry.

Cellular Imaging Experimental Workflow

This diagram illustrates the process of labeling and imaging intracellular proteins in cultured cells.

Caption: Workflow for intracellular protein labeling and imaging.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of AF 568 Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of AF 568 azide (B81097), a fluorescent probe critical for biomolecular labeling and visualization. The core focus of this document is the fluorescence quantum yield of AF 568 azide and the methodologies for its determination and application in biological research.

Core Photophysical Properties of this compound

This compound is a bright, photostable, and water-soluble fluorescent dye belonging to the rhodamine family.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2] The dye is optimally excited by the 568 nm laser line and its fluorescence is stable over a wide pH range, making it a versatile tool for various imaging applications.[1][2][4]

Quantitative Data Summary

The key photophysical parameters of this compound and its spectrally similar counterparts are summarized in the table below for easy comparison. This data is crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference |

| Fluorescence Quantum Yield (Φ) | 0.912 | [4][5] |

| Excitation Maximum (λex) | 572 nm | [4][5][6] |

| Emission Maximum (λem) | 598 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹ | [4][5] |

| Recommended Laser Line | 561 nm or 568 nm | [2][5] |

| Solubility | Good in water, DMF, DMSO | [2][4] |

| pH Sensitivity | Insensitive between pH 4 and 10 | [1][2][4] |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. The comparative method, using a standard with a known quantum yield, is a widely adopted technique for this determination.[7][8]

Principle: By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a standard of known quantum yield under identical experimental conditions, the quantum yield of the unknown can be calculated.[8]

Materials:

-

This compound

-

Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

High-purity solvent (e.g., phosphate-buffered saline (PBS) for aqueous measurements, or ethanol)

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[8]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the fluorescence spectrometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the emission range is set to capture the entire fluorescence profile.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot the Data: For both the this compound and the reference standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate the Quantum Yield: The quantum yield is calculated using the following equation:[8]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST refer to the unknown sample (this compound) and the standard, respectively.

-

Labeling of Biomolecules using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) with this compound in a fixed-cell preparation.[9]

Materials:

-

Alkyne-modified cells fixed and permeabilized on a suitable imaging surface.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).

-

A copper ligand such as THPTA (Tris(hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water).

-

Reducing agent, such as sodium ascorbate (B8700270) (prepare fresh, e.g., 100 mM in water).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Mounting medium.

Procedure:

-

Prepare the Click Reaction Cocktail: Prepare the cocktail immediately before use. For a final volume of 500 µL, the typical final concentrations are:

-

This compound: 2-10 µM

-

CuSO₄: 100-200 µM

-

THPTA: 500-1000 µM

-

Sodium ascorbate: 1-2 mM[9]

-

Note: The optimal concentrations may need to be determined empirically.

-

-

Labeling Reaction:

-

Remove the storage buffer from the fixed and permeabilized cells.

-

Add the click reaction cocktail to the cells and ensure complete coverage.

-

Incubate for 15-30 minutes at 37°C, protected from light.[9]

-

-

Washing:

-

Remove the click reaction cocktail.

-

Wash the cells three times with the wash buffer to remove unreacted components.

-

-

Imaging:

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~572/598 nm).

-

Visualizations

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling biomolecules with this compound using click chemistry.

Conceptual Signaling Pathway Analysis

This diagram illustrates how this compound-labeled biomolecules can be used to visualize and analyze signaling pathways.

References

- 1. APDye 568 Azide | Alexa Fluor® 568 Azide equivalent | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. agilent.com [agilent.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

AF 568 Azide: A Technical Guide to Solubility, Solvent Compatibility, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, solvent compatibility, and application of AF 568 azide (B81097), a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and visualization of biomolecules. This document outlines its physicochemical properties, recommended solvents, and detailed protocols for its use in copper-catalyzed and strain-promoted click chemistry reactions.

Core Properties of AF 568 Azide

This compound is a bright, photostable, orange-fluorescent dye.[1][2] It is a water-soluble reagent that is insensitive to pH changes over a wide range (pH 4-10).[2][3] These characteristics make it an excellent tool for various imaging applications, including fluorescence microscopy and flow cytometry, especially for detecting low-abundance targets.[2] this compound is structurally identical to Alexa Fluor® 568 azide.[1]

Physicochemical and Spectral Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 818.92 g/mol [1] |

| Appearance | Blue solid[1] |

| Excitation Maximum (λex) | 578 nm[1] |

| Emission Maximum (λem) | 602 nm[1] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹[1] |

| Purity | >95% (HPLC)[1] |

Solubility and Solvent Compatibility

This compound exhibits good solubility in a range of common laboratory solvents. While precise quantitative solubility data (e.g., mg/mL) is not extensively documented in publicly available literature, the qualitative solubility is well-established.

| Solvent | Compatibility | Recommended Use |

| Water | Soluble[1][3] | Ideal for preparing aqueous stock solutions and for use in biological buffers. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1][3] | Suitable for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Soluble[1][3] | An alternative to DMSO for preparing stock solutions. |

| Methanol (MeOH) | Soluble | Can be used for dissolving the dye, though less common than DMSO or DMF for stock solutions. |

Best Practices for Storage and Handling:

-

Storage: Store this compound at -20°C in the dark and under desiccated conditions.[1][3]

-

Stock Solutions: For optimal performance and to minimize degradation, it is recommended to prepare fresh stock solutions for each experiment. If storage of stock solutions is necessary, aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is primarily used in "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It can also be used in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) when conjugated to a strained alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between an azide (this compound) and a terminal alkyne-modified biomolecule, catalyzed by copper(I) ions.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Protocol for Labeling Proteins in Solution:

-

Prepare Reagents:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. The final concentration of the azide is typically in the range of 2-100 µM, with a 10-fold molar excess over the alkyne-containing biomolecule being a good starting point.

-

Add the THPTA solution to the reaction mixture to a final concentration of 500 µM.

-

Add the CuSO₄ solution to a final concentration of 100 µM.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted dye and other small molecules using a desalting column or dialysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For copper-free click chemistry, AF 568 can be used in the form of AF 568-DBCO (dibenzocyclooctyne), which reacts with azide-modified biomolecules. This method is particularly useful for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Materials:

-

Azide-modified biomolecule

-

AF 568-DBCO

-

Reaction Buffer (e.g., PBS, pH 7.4)

Protocol for Labeling Live Cells:

-

Prepare Reagents:

-

Culture cells containing azide-modified biomolecules.

-

Prepare a stock solution of AF 568-DBCO in DMSO.

-

-

Labeling:

-

Dilute the AF 568-DBCO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing culture medium from the cells and add the labeling medium.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed reaction buffer.

-

-

Imaging:

-

Image the cells immediately using appropriate fluorescence microscopy filter sets.

-

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: A general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: A simplified diagram of the CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow for Live Cells

Caption: A workflow for labeling live cells using SPAAC.

References

The Core Mechanism of AF568 Azide Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental protocols, and practical considerations for utilizing Alexa Fluor 568 (AF568) azide (B81097) in click chemistry applications. AF568, a bright, photostable, and water-soluble orange-fluorescent dye, has become an invaluable tool for the specific and efficient labeling of biomolecules in a wide range of research and development settings.

Introduction to AF568 Azide and Click Chemistry

Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yielding. The most prominent of these for bioconjugation is the azide-alkyne cycloaddition, which forms a stable triazole linkage. AF568 azide is a derivative of the Alexa Fluor 568 dye that has been functionalized with an azide group, enabling it to readily participate in these reactions. This allows for the precise attachment of this fluorescent probe to a variety of biomolecules, including proteins, nucleic acids, and glycans, that have been modified to contain an alkyne group.

There are two primary variants of the azide-alkyne click chemistry reaction relevant to AF568 azide:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. It is known for its fast kinetics and high efficiency.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145), which reacts spontaneously with an azide. The release of ring strain drives the reaction forward, making it ideal for applications in living cells where the cytotoxicity of copper is a concern.

Physicochemical and Photophysical Properties of AF568

The performance of a fluorescent probe is dictated by its photophysical properties. AF568 is known for its brightness and photostability. The key quantitative data for AF568 and its azide derivative are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 578 nm | [1] |

| Emission Maximum (λem) | 602 nm | [1] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) of free dye | 0.69 | [3] |

| Molecular Weight | 818.92 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

Note: The quantum yield of the AF568-triazole conjugate may differ from that of the free dye due to changes in the local chemical environment upon conjugation.

Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for bioconjugation due to its high efficiency and reaction rate. The reaction proceeds through a multi-step mechanism involving a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent the disproportionation of Cu(I) and to protect biomolecules from copper-induced damage. The reaction rate is significantly accelerated compared to the uncatalyzed reaction, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[4]

The generally accepted mechanism for CuAAC involves the following key steps:

-

Formation of the Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper-triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[5] The reaction is driven by the release of ring strain from a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide. The reaction is a concerted [3+2] cycloaddition, forming a stable triazole linkage. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.

The workflow for SPAAC is simpler than CuAAC as it does not require the preparation of a catalyst cocktail.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with AF568 azide. Optimization may be required for specific applications.

CuAAC Protocol for Protein Labeling in Cell Lysates

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with AF568 azide.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

AF568 azide

-

10X PBS

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Urea

Procedure:

-

Prepare Stock Solutions:

-

AF568 azide: 10 mM in DMSO

-

CuSO₄: 50 mM in deionized water

-

THPTA: 50 mM in deionized water

-

Sodium ascorbate: 500 mM in deionized water (prepare fresh)

-

-

Prepare Click Reaction Cocktail (for a 100 µL final reaction volume):

-

To a microcentrifuge tube, add in the following order:

-

50 µL of cell lysate (1-2 mg/mL in 8 M urea/100 mM Tris pH 8.0)

-

1 µL of 10 mM AF568 azide (final concentration: 100 µM)

-

10 µL of 50 mM CuSO₄ (final concentration: 5 mM)

-

10 µL of 50 mM THPTA (final concentration: 5 mM)

-

10 µL of 500 mM sodium ascorbate (final concentration: 50 mM)

-

-

Vortex briefly to mix.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

-

Protein Precipitation:

-

Add 400 µL of cold acetone (B3395972) and incubate at -20°C for 20 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the pellet with 500 µL of cold methanol.

-

Centrifuge again and discard the supernatant. Air-dry the pellet.

-

-

Analysis:

-

Resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

-

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

AF 568 Azide vs. Alexa Fluor® 568 Azide: A Technical Deep Dive for Advanced Cellular Imaging and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of AF 568 azide (B81097) and Alexa Fluor® 568 azide, two widely utilized fluorescent probes in advanced biological research and drug development. Both dyes are bright, photostable, orange-fluorescent molecules functionalized with an azide group, enabling their covalent attachment to alkyne-modified biomolecules via "click chemistry." This guide will delve into their physicochemical properties, provide detailed experimental protocols for their application, and present logical workflows for their use in cellular imaging and bioconjugation.

Core Properties and Quantitative Comparison

AF 568 and Alexa Fluor® 568 are structurally identical sulfonated rhodamine derivatives.[1][2][3][4] This structural identity results in nearly indistinguishable photophysical properties, making them spectral equivalents for most applications.[2][3][5] Both dyes exhibit excellent water solubility and their fluorescence is largely insensitive to pH fluctuations between pH 4 and 10.[2][6] Their high quantum yield and large extinction coefficient contribute to their brightness, while their inherent photostability allows for robust imaging with minimal signal degradation.[1][7][8]

The primary distinction between products marketed as "AF 568 azide" and "Alexa Fluor® 568 azide" often lies with the manufacturer, leading to potential variations in purity, quality control, and formulation. For critical applications, it is advisable to consult manufacturer-specific data sheets.

Below is a summary of the key quantitative data for these fluorophores.

| Property | This compound | Alexa Fluor® 568 Azide | Reference |

| Excitation Maximum (λex) | 572 - 579 nm | 578 nm | [1][6][] |

| Emission Maximum (λem) | 598 - 603 nm | 603 nm | [1][6][] |

| Molar Extinction Coefficient (ε) | ~88,000 - 94,238 cm⁻¹M⁻¹ | ~88,000 - 91,300 cm⁻¹M⁻¹ | [2][5][6][10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.91 | ~0.69 | [6][12][13] |

| Molecular Weight | ~818.9 g/mol | ~792 g/mol (dye only) | [2][5][12] |

| Recommended Laser Line | 561 nm or 568 nm | 568 nm | [3][14] |

| Spectrally Similar Dyes | Alexa Fluor® 568, CF™ 568 | AF 568, CF™ 568 | [2][5] |

Experimental Workflows and Methodologies

This compound and Alexa Fluor® 568 azide are primarily utilized in two types of bioorthogonal "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction for labeling alkyne-containing biomolecules with azide-functionalized fluorophores. This reaction is widely used for labeling proteins, nucleic acids, and glycans in both fixed and permeabilized cells, as well as in cell lysates.[3][15]

This protocol is adapted for labeling azide-modified proteins in cultured cells.[15]

Materials:

-

Azide-modified cells on coverslips

-

This compound or Alexa Fluor® 568 azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270) (prepare fresh)

-

Paraformaldehyde (PFA)

-

Triton X-100 or other permeabilization agent

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Blocking:

-

Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.

-

-

Prepare Click Reaction Cocktail (prepare immediately before use):

-

Prepare stock solutions: 10 mM AF568/Alexa Fluor® 568 azide in DMSO, 100 mM CuSO₄ in water, 100 mM THPTA in water, and 100 mM sodium ascorbate in water.

-

For a 1 mL final reaction volume, combine the following in PBS:

-

1-5 µL of 10 mM azide stock (final concentration: 1-5 µM)

-

10 µL of 100 mM CuSO₄ stock (final concentration: 1 mM)

-

10 µL of 100 mM THPTA stock (final concentration: 1 mM)

-

10 µL of 100 mM sodium ascorbate stock (final concentration: 1 mM)

-

-

-

Labeling Reaction:

-

Remove the blocking solution and add the click reaction cocktail to the coverslips.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the click reaction cocktail.

-

Wash three times with PBS containing 0.05% Tween-20.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image using a fluorescence microscope with filter sets appropriate for the 568 nm excitation line.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. This method is advantageous for labeling in living cells and whole organisms where the cytotoxicity of copper is a concern.[3][16]

This protocol provides a general framework for labeling azide-modified cell surface proteins on living cells with a DBCO-functionalized fluorophore. While the topic is this compound, this protocol illustrates the complementary reaction. For this reaction, one would use an alkyne-modified biomolecule and an azide-functionalized fluorophore.

Materials:

-

Live cells with alkyne-modified surface proteins

-

This compound or Alexa Fluor® 568 azide

-

Cell culture medium

-

PBS or other appropriate buffer

Procedure:

-

Cell Preparation:

-

Plate cells in a suitable imaging dish or plate and grow to the desired confluency.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound or Alexa Fluor® 568 azide in DMSO.

-

Dilute the azide-fluorophore in pre-warmed cell culture medium to the desired final concentration (typically 5-25 µM).

-

Remove the existing cell culture medium and add the labeling medium to the cells.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed cell culture medium or PBS to remove unbound fluorophore.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the 568 nm excitation line.

-

Signaling Pathways and Applications

The choice between this compound and Alexa Fluor® 568 azide will not fundamentally alter the biological pathways under investigation due to their spectral equivalence. These dyes are instrumental in a variety of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, glycans, and nucleic acids within cells and tissues.[1]

-

Flow Cytometry: Quantifying cell populations based on the presence of a labeled biomolecule.[1]

-

Super-Resolution Microscopy: Techniques like dSTORM can utilize these bright and photostable dyes to achieve nanoscale resolution imaging.[7][8]

-

Drug Development: Tracking the delivery and target engagement of alkyne-modified small molecule drugs or biologics.

The selection of CuAAC or SPAAC will depend on the experimental system. CuAAC is generally faster and more efficient but is limited to in vitro or fixed-cell applications due to copper toxicity.[16] SPAAC is the method of choice for live-cell and in vivo labeling.[3]

References

- 1. dianabiotech.com [dianabiotech.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. APDye 568 Azide | Alexa Fluor® 568 Azide equivalent | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. benchchem.com [benchchem.com]

- 16. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to AF 568 Azide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 568 azide (B81097), a fluorescent probe widely utilized in biological research for the selective labeling of biomolecules. Below, we delve into its chemical properties, detailed experimental protocols for its application in click chemistry, and visual representations of experimental workflows and its utility in studying signaling pathways.

Core Properties of AF 568 Azide and its Equivalents

This compound is a bright, photostable, orange-fluorescent dye functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-containing molecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Several manufacturers offer this compound or spectrally similar equivalents. While the core fluorophore is consistent, variations in isomers and salt forms can lead to slight differences in molecular weight and formula.

| Product Name | Manufacturer/Supplier | Molecular Weight ( g/mol ) | Molecular Formula | Excitation Max (nm) | Emission Max (nm) |

| This compound, 6-isomer | Lumiprobe | 853.02 | C₃₆H₃₄N₆K₂O₁₀S₂[3] | 572[3] | 598[3] |

| BP Fluor 568 Azide | BroadPharm | 818.9 | Not Specified | ~578 | ~603 |

| BP Fluor 568 azide, 6-isomer | BroadPharm | 853 | Not Specified | ~578 | ~603 |

| APDye 568 Azide | AxisPharm | 818.94 | Not Specified | 578[4] | 602[4] |

| AF568 azide, 6-isomer | AxisPharm | 853.02 | Not Specified | 578 | 602 |

| AZDye™ 568 Azide | Vector Labs | 818.92[5] | Not Specified | 578[5] | 602[5] |

Key Characteristics:

-

High Photostability and Brightness: AF 568 is a rhodamine-based dye known for its resistance to photobleaching and high fluorescence quantum yield, making it suitable for demanding imaging applications.[1][6]

-

pH Insensitivity: Its fluorescence is stable over a wide pH range (typically pH 4 to 10), which is advantageous for experiments in various biological buffers and cellular environments.[1][3]

-

Water Solubility: this compound is generally soluble in water and common organic solvents like DMSO and DMF, facilitating its use in aqueous biological systems.[1][3][5]

Experimental Protocols: Labeling with this compound via Click Chemistry

The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules. This is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for labeling proteins in solution and within cells.

Protocol 1: In-Solution Labeling of Alkyne-Modified Proteins

This protocol is suitable for purified proteins that have been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate (B8700270) or TCEP)

-

Desalting column for purification

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

Ligand (THPTA/TBTA): Prepare a 50 mM stock solution in DMSO or water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with a 5- to 20-fold molar excess of this compound.

-

Add the ligand to a final concentration of 100-500 µM.

-

Add CuSO₄ to a final concentration of 50-100 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Storage:

Protocol 2: Labeling of Alkyne-Modified Biomolecules in Fixed and Permeabilized Cells

This protocol allows for the visualization of alkyne-tagged molecules within cellular structures.

Materials:

-

Cells grown on coverslips containing alkyne-modified biomolecules

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 or other suitable permeabilization agent

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA) for blocking

-

Click chemistry reagents as described in Protocol 1

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.

-

-

Click Reaction:

-

Prepare the click reaction cocktail in PBS with the following final concentrations:

-

This compound: 1-5 µM

-

CuSO₄: 100 µM

-

THPTA: 500 µM

-

Sodium ascorbate: 2 mM

-

-

Remove the blocking solution and add the click reaction cocktail to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~578/603 nm).

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for click chemistry and a conceptual representation of how this compound can be used to study signaling pathways.

Caption: Workflow for this compound Click Chemistry Labeling.

Caption: Visualizing a Signaling Pathway with this compound.

References

AF 568 Azide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of AF 568 azide (B81097), a fluorescent probe commonly utilized in bioconjugation reactions. It is intended to equip laboratory personnel with the necessary knowledge to mitigate risks associated with this compound, particularly its azide functional group. Adherence to these guidelines is crucial for ensuring a safe research environment.

Introduction to AF 568 Azide

This compound is a bright, photostable, orange-fluorescent dye that is spectrally similar to Alexa Fluor® 568.[1][2] It is widely used in life sciences for labeling biomolecules through copper-catalyzed or copper-free click chemistry reactions.[1][2] Its high water solubility and pH insensitivity make it a versatile tool for a variety of applications, including fluorescence microscopy and flow cytometry.[1][3] While the dye itself is relatively stable, the presence of the azide functional group necessitates specific safety precautions.[4]

Hazard Identification and Safety Precautions

The primary hazard associated with this compound, as with all organic azides, is the potential for explosive decomposition, especially when handled improperly.[4][5] Organic azides are energy-rich molecules that can be sensitive to heat, shock, and light.[4]

General Safety Precautions:

-

Work in a designated area: All work with azides should be conducted in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[6] For reactions with a higher risk of explosion, a face shield and blast shield should be used.[4]

-

Use small quantities: Experiments should be designed to use the smallest possible amount of the azide compound.[4][6]

-

Avoid metal spatulas: Use plastic or ceramic spatulas for handling solid azides to prevent the formation of shock-sensitive metal azides.[5]

-

Do not work alone: It is advisable to have another person present in the laboratory when working with azides.[4]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and use.

| Property | Value | Reference |

| Excitation Maximum | 572 nm | [3] |

| Emission Maximum | 598 nm | [3] |

| Molecular Weight | ~818.92 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Appearance | Blue or dark violet solid | [2][7] |

Incompatible Materials and Conditions

To prevent hazardous reactions, this compound should not come into contact with the following:

-

Heavy metals and their salts: Can form highly explosive heavy metal azides.[8]

-

Acids: Reacts with acids to form the highly toxic and explosive hydrazoic acid.[8][9]

-

Halogenated solvents: Can form extremely unstable di- and tri-azidomethane.[5][8]

-

Strong oxidizing and reducing agents: Can lead to violent reactions.[10]

-

Heat, shock, and friction: Can cause explosive decomposition.[4]

Storage and Disposal

Proper storage and disposal are critical for managing the risks associated with this compound.

Storage:

-

Store in a cool, dry, and dark place, typically at -20°C for long-term storage.[2][3]

-

Keep containers tightly closed and store away from incompatible materials.[6]

-

Label all containers clearly with the contents and associated hazards.[4]

Disposal:

-

Azide-containing waste must be collected in a separate, clearly labeled waste container.[8]

-

Never dispose of azide waste down the sink, as it can react with lead or copper in the plumbing to form explosive metal azides.[6]

-

Acidic and azide waste streams must not be mixed.[8]

-

Follow your institution's specific guidelines for hazardous waste disposal.[6][8]

Experimental Protocols

This compound is a key reagent in click chemistry for labeling biomolecules. Below are generalized protocols for its use.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an alkyne group with this compound.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Ligand (e.g., THPTA)

-

Protein labeling buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Methodology:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of Sodium Ascorbate (B8700270) in water (prepare fresh).

-

Prepare a stock solution of the copper-ligand complex.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer.

-

Add the this compound stock solution to the protein solution.

-

Initiate the reaction by adding the copper-ligand complex and the sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by gel filtration or dialysis.

-

-

Storage:

-

Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[4]

-

Labeling of Live Cells

This protocol outlines the general steps for labeling azide-modified components on the surface of living cells.

Materials:

-

Cells with azide-modified biomolecules

-

AF 568 alkyne (for reaction with cellular azides)

-

Click chemistry reaction cocktail (containing copper sulfate, a ligand, and a reducing agent)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish.

-

-

Prepare Reaction Cocktail:

-

Prepare a fresh click reaction cocktail containing the copper catalyst, ligand, reducing agent, and AF 568 alkyne in a biocompatible buffer.

-

-

Labeling:

-

Wash the cells with pre-warmed PBS.

-

Add the click reaction cocktail to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the reaction cocktail and wash the cells three times with pre-warmed cell culture medium.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for AF 568.

-

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

Small Spills:

-

Alert others in the area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent.

Large Spills:

-

Evacuate the area immediately.

-

Prevent entry and alert your institution's environmental health and safety (EHS) department.

Personal Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

This guide is intended as a resource for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. docs.aatbio.com [docs.aatbio.com]

AF 568 Azide: A Technical Guide to Storage and Stability

For researchers, scientists, and drug development professionals utilizing AF 568 azide (B81097) in their workflows, a comprehensive understanding of its storage and stability is paramount for ensuring experimental reproducibility and the integrity of results. This in-depth technical guide provides a detailed overview of the core principles and practices for maintaining the quality of AF 568 azide, from long-term storage to its stability under various experimental conditions.

Storage Recommendations

Proper storage is the first line of defense in preserving the chemical and fluorescent properties of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

| Parameter | Recommended Condition | Notes |

| Temperature | -20°C | Long-term storage. |

| Light | In the dark | Protect from light to prevent photobleaching. |

| Moisture | Desiccate | Azides can be sensitive to moisture. |

| Format | Solid (lyophilized) or in a suitable solvent (e.g., anhydrous DMSO) | For long-term storage, the lyophilized solid is preferred. |

| Shipping | Ambient temperature | Short-term exposure to ambient temperatures during shipping is generally acceptable. |

Stability Profile

The stability of this compound can be categorized into two main areas: photostability and chemical stability. Both are critical considerations for experimental design and execution.

Photostability

AF 568, the core fluorophore of this compound, is known for its high photostability compared to other fluorescent dyes in the same spectral range. This robustness allows for longer exposure times during imaging experiments with less signal loss.

Key Findings on Photostability:

-

Superior to Traditional Dyes: Studies have shown that Alexa Fluor 568 exhibits greater photostability than traditional dyes like fluorescein (B123965) isothiocyanate (FITC).

-

pH Independence: The fluorescence of Alexa Fluor dyes, including AF 568, is stable over a wide pH range, typically from pH 4 to 10.[1][]

The following table provides a qualitative comparison of the photostability of AF 568 with other common fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |

| AF 568 | ~578 | ~603 | High |

| FITC | ~494 | ~518 | Low |

| Cy3 | ~550 | ~570 | Moderate to High |

Chemical Stability

The chemical stability of this compound is crucial for its successful application in labeling reactions, particularly in "click chemistry."

Solvent Stability:

This compound is soluble in water, as well as common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3] For long-term storage in solution, anhydrous DMSO is a common choice. However, the long-term stability of compounds in DMSO can be affected by factors such as water content and temperature. Studies on the stability of compound libraries in DMSO suggest that while many compounds are stable, degradation can occur over time, especially at room temperature. For optimal stability, it is recommended to store this compound solutions at -20°C and minimize freeze-thaw cycles.

pH Stability:

As mentioned, the fluorescent properties of the AF 568 fluorophore are largely independent of pH in the range of 4 to 10.[1][] This is a significant advantage for experiments conducted under varying buffer conditions. However, the stability of the azide functional group itself can be sensitive to strongly acidic or basic conditions, which may lead to degradation.

Experimental Protocols

The following sections provide detailed methodologies for assessing the photostability and chemical stability of this compound.

Protocol for Photostability Assessment

This protocol outlines a general method for comparing the photostability of fluorescent dyes.

Objective: To quantify the rate of photobleaching of this compound under continuous illumination.

Materials:

-

This compound

-

Microscope slide and coverslip

-

Mounting medium (non-antifade for intrinsic photostability measurement)

-

Fluorescence microscope with a suitable laser line (e.g., 561 nm or 568 nm) and detector

-

Image analysis software

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer or mounting medium.

-

Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

-

-

Image Acquisition:

-

Place the slide on the microscope stage and bring the sample into focus.

-

Select a region of interest (ROI).

-

Illuminate the ROI continuously with the excitation laser at a constant power.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly decreased.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

-

Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.

-

Protocol for Chemical Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in different chemical environments over time.

Objective: To determine the degradation rate of this compound in various solvents and pH conditions.

Materials:

-

This compound

-

A panel of solvents (e.g., DMSO, water, PBS)

-

Buffers with a range of pH values (e.g., pH 4, 7, 9)

-

HPLC system with a fluorescence detector or a UV-Vis spectrophotometer

-

Incubator or water bath for temperature control

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the chosen solvents and buffers.

-

Aliquot the solutions into separate, sealed vials for each time point and condition to be tested.

-

-

Incubation:

-

Store the vials under controlled temperature conditions (e.g., room temperature, 4°C, 37°C).

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition for analysis.

-

-

Analysis:

-

Analyze the samples using HPLC with fluorescence or UV-Vis detection. The peak area corresponding to the intact this compound should be quantified.

-

Alternatively, measure the absorbance or fluorescence of the solution using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

For each condition, calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining this compound as a function of time for each condition to determine the degradation kinetics.

-

Conclusion

This compound is a robust and highly useful fluorescent probe for a variety of applications. By adhering to the recommended storage conditions and understanding its stability profile, researchers can ensure the reliability and reproducibility of their experimental results. The protocols provided in this guide offer a framework for the systematic evaluation of the stability of this compound and other fluorescent probes, enabling a more informed and controlled experimental design.

References

Methodological & Application

Application Notes and Protocols for AF 568 Azide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. Among the plethora of available fluorophores, AF 568 has emerged as a popular choice due to its exceptional brightness, photostability, and hydrophilicity, making it ideal for a wide range of applications including fluorescence microscopy, flow cytometry, and in-gel analysis.[1] This document provides detailed application notes and protocols for the covalent labeling of proteins using AF 568 azide (B81097) through "click chemistry," a set of bioorthogonal reactions known for their high specificity and efficiency.[2]

Two primary click chemistry strategies are employed for protein labeling with AF 568 azide: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[3] While robust, the potential cytotoxicity of copper can be a consideration for live-cell imaging.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5] The absence of a cytotoxic catalyst makes SPAAC particularly well-suited for applications in living systems.[2]

These methods allow for the site-specific or metabolic incorporation of an azide or alkyne functionality into a target protein, which then serves as a handle for the covalent attachment of the AF 568 probe.

Data Presentation

The efficiency of protein labeling is a critical parameter and is often expressed as the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.[6] The optimal DOL varies depending on the protein and the intended application, with a general range of 2-10 for antibodies.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | 578 nm[5][8] |

| Emission Maximum (λem) | 602 nm[5][8] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹[5][8] |

| Molecular Weight | ~819 g/mol [5] |

| Solubility | Water, DMSO, DMF[5][8] |

Table 2: Comparison of CuAAC and SPAAC for Protein Labeling

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very Fast | Fast |

| Bioorthogonality | High | Excellent |

| Suitability for Live Cells | Requires careful optimization and protective ligands | Ideal |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO) |

Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

Experimental Protocols

Note: The following protocols are general guidelines. Optimal conditions may vary depending on the specific protein and experimental setup. It is recommended to perform a small-scale optimization of the dye-to-protein ratio.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound

This protocol is suitable for in vitro labeling of purified proteins that have been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of sodium azide).

-

This compound.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

-

Sodium ascorbate (B8700270).

-

Degassing equipment (optional but recommended).

-

Size-exclusion chromatography (SEC) column for purification.

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.

-

Add the THPTA stock solution to a final concentration of 1-5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

Gently mix the solution. If possible, degas the mixture to minimize oxidation.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 578 nm.

-

Assess the functionality of the labeled protein using an appropriate activity assay.

-

Protocol 2: SPAAC Labeling of an Azide-Modified Protein with AF 568-DBCO

This protocol is suitable for both in vitro and live-cell labeling of proteins modified with an azide group.

Materials:

-

Azide-modified protein (in vitro) or cells with azide-modified proteins (in vivo).

-

AF 568-DBCO.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Size-exclusion chromatography (SEC) column (for in vitro purification).

Procedure for In Vitro Labeling:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of AF 568-DBCO in anhydrous DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.

-

Add the AF 568-DBCO stock solution to achieve a 2-10 fold molar excess over the protein.

-

-

Incubation:

-

Incubate the reaction for 1-12 hours at 4°C or room temperature, protected from light. The reaction time can be optimized based on the reactivity of the specific azide and DBCO derivative.

-

-

Purification:

-

Purify the labeled protein using a size-exclusion chromatography column as described in the CuAAC protocol.

-

-

Characterization:

-

Determine the protein concentration and DOL, and assess protein functionality as described above.

-

Procedure for Live-Cell Labeling:

-

Cell Preparation:

-

Culture cells under conditions that lead to the incorporation of an azide-containing metabolic precursor (e.g., L-azidohomoalanine) into the proteins of interest.

-

Wash the cells with warm PBS or culture medium without serum.

-

-

Labeling:

-

Prepare a labeling solution of AF 568-DBCO in culture medium at a final concentration of 10-100 µM.

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells several times with warm PBS or culture medium to remove unbound dye.

-

The cells are now ready for imaging using fluorescence microscopy.

-

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the following formula, which requires measuring the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, ~578 nm for AF 568).[9][10]

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance of the conjugate at the dye's excitation maximum.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For AF 568, this is approximately 0.46.[9]

-

ε_dye is the molar extinction coefficient of the dye at its excitation maximum (88,000 M⁻¹cm⁻¹ for AF 568).[8]

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent labeling of proteins. The choice between CuAAC and SPAAC will depend on the specific experimental context, particularly the sensitivity of the biological system to copper. By following the detailed protocols and characterization methods outlined in these application notes, researchers can achieve robust and reproducible labeling of their proteins of interest for a wide range of downstream applications.

References

- 1. nanotempertech.com [nanotempertech.com]

- 2. benchchem.com [benchchem.com]

- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Degree of labeling (DOL) step by step [abberior.rocks]

- 7. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with AF 568 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent labeling of biomolecules.[1][2][3][4] This bioorthogonal reaction enables the precise attachment of reporter molecules, such as fluorescent dyes, to proteins, nucleic acids, and glycans that have been metabolically, enzymatically, or chemically modified to contain an alkyne functional group.[5][6] AF 568 azide (B81097) is a bright, photostable, and water-soluble fluorescent probe that is ideal for visualizing and quantifying alkyne-modified biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel analysis.[7][8] Its bright orange fluorescence provides excellent signal-to-noise ratios for sensitive detection.[8]

These application notes provide detailed protocols for the use of AF 568 azide in copper-catalyzed click chemistry reactions for the fluorescent labeling of biomolecules in cell lysates and fixed cells.

Data Presentation

Photophysical Properties of this compound

The selection of a suitable fluorophore is critical for the success of any fluorescence-based assay. AF 568 is a bright and highly photostable dye, making it an excellent choice for demanding imaging applications.[7]

| Property | Value | Reference |

| Excitation Maximum (λex) | 572 nm | [7] |

| Emission Maximum (λem) | 598 nm | [7] |

| Molar Extinction Coefficient (ε) | 94,238 L·mol⁻¹·cm⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | 0.91 | [7] |

| Recommended Laser Line | 561 nm or 568 nm | [3][9] |

Recommended Reagent Concentrations for CuAAC

The following table provides a starting point for optimizing the concentrations of key reagents for copper-catalyzed click chemistry with this compound. Optimal concentrations may vary depending on the specific application and biomolecule of interest.

| Reagent | In Cell Lysate | In Fixed Cells | Reference |

| This compound | 5 - 50 µM | 0.5 - 10 µM | [5] |

| Copper(II) Sulfate (CuSO₄) | 20 mM stock, final conc. varies | 50 mM stock, final conc. varies | [5] |

| THPTA Ligand | 100 mM stock, final conc. varies | 50 mM stock, final conc. varies | [5] |

| Sodium Ascorbate (B8700270) | 300 mM stock, final conc. varies | 300 mM stock, final conc. varies | [5] |

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are crucial for reproducible results.

-

This compound (1 mM): Dissolve 1 mg of this compound (MW: ~853 g/mol ) in 1.17 mL of anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

Copper(II) Sulfate (CuSO₄) (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store at 4°C. Note: THPTA is a water-soluble ligand that helps to stabilize the Cu(I) catalyst and reduce copper-mediated cytotoxicity.[10]

-

Sodium Ascorbate (300 mM): Dissolve 60 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment as it is prone to oxidation.

Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysates

This protocol describes the labeling of alkyne-modified proteins from total cell lysates.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound stock solution (1 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

-

THPTA stock solution (50 mM in water)

-

Sodium Ascorbate stock solution (300 mM in water, freshly prepared)

-